N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide is a chemical compound with the molecular formula and a molecular weight of approximately 283.71 g/mol. This compound is primarily recognized as an intermediate in the synthesis of the antiviral drug Abacavir, which is used in the treatment of HIV. The compound is classified as a pyrimidine derivative, specifically featuring a chloro group and a hydroxymethyl cyclopentene moiety, which contribute to its biological activity and utility in medicinal chemistry .
The synthesis of N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide involves several key steps:
The molecular structure of N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide can be described as follows:
The InChI representation for this compound is:
This representation highlights the connectivity and stereochemistry of the molecule .
N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to create derivatives with potentially enhanced biological activities .
The mechanism of action for N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide primarily involves its role as an antiviral agent:
This mechanism highlights its potential efficacy in treating viral infections by disrupting normal viral replication processes .
The physical and chemical properties of N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide include:
Property | Value |
---|---|
Molecular Formula | C11H14ClN5O2 |
Molecular Weight | 283.71 g/mol |
Appearance | Typically a solid or crystalline form |
Solubility | Soluble in polar solvents like methanol and dimethyl sulfoxide |
Melting Point | Not explicitly listed but typically ranges around room temperature for similar compounds |
These properties influence its handling and application in laboratory settings .
N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide has several scientific applications:
This compound is systematically named as N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide, representing a structurally complex pyrimidine derivative with defined stereochemistry. Its molecular formula is C₁₁H₁₄ClN₅O₂, corresponding to a molecular weight of 283.71 g/mol [2] [3] [5]. The stereochemical descriptors (1R,4S) denote the specific spatial arrangement of substituents on the cyclopentene ring, which is critical for its biological interactions [4].
Alternative chemical names and identifiers include:
Key structural features comprise:
Table 1: Structural Identifiers of the Compound
Identifier Type | Value |
---|---|
IUPAC Name | N-(2-Amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide |
Canonical SMILES | NC1=NC(N[C@@H]2CC@HC=C2)=C(NC=O)C(Cl)=N1 |
InChI Key | OSFRHUVOPNVUGL-RQJHMYQMSA-N |
Stereochemistry | (1R,4S) absolute configuration |
The compound emerged in the mid-1990s as a key synthetic intermediate during the development of abacavir (Ziagen®), a carbocyclic nucleoside reverse transcriptase inhibitor for HIV treatment [7]. Its identification marked a strategic pivot in nucleoside analog design, replacing the traditional ribose sugar with a cyclopentene scaffold to enhance metabolic stability and target specificity [7]. The (1R,4S) stereochemistry was specifically engineered to mimic the spatial orientation of natural nucleosides, enabling effective binding to viral polymerase active sites [7].
Synthetic routes to this molecule evolved from earlier methodologies for pyrimidine functionalization. A pivotal advancement involved the regioselective amination of 4,6-dichloropyrimidine precursors at position 6, followed by stereocontrolled coupling with the enantiopure cyclopentenylamine moiety [7]. This process overcame challenges associated with the instability of the formamido group (-NHCHO) under reaction conditions, which initially led to byproduct formation. The optimized synthesis, as disclosed in patent literature, employs triethyl orthoformate for formylation and requires strict temperature control (60–65°C) to preserve stereointegrity [7].
Table 2: Key Historical Milestones
Time Period | Development |
---|---|
Early 1990s | Design of carbocyclic nucleoside analogs targeting HIV reverse transcriptase |
Mid-1990s | Identification of this compound as a critical intermediate in abacavir synthesis |
1996–1999 | Optimization of stereoselective coupling and formylation protocols |
2000s–Present | Application in commercial abacavir production |
Source: [7]
This compound’s medicinal relevance stems from its role as the immediate precursor to abacavir, where it undergoes displacement of the 4-chloro group by cyclopropylamine, followed by purine ring annulation [3] [7]. Its molecular architecture integrates three pharmacophoric elements essential for antiviral activity:
The formamido group (-NHCHO) at pyrimidine position 5 is particularly significant, acting as a masked amino functionality (-NH₂) that facilitates subsequent ring transformations into purine structures [7]. This design circumvents stability issues encountered with direct use of purine intermediates. Additionally, the (1R,4S) configuration ensures optimal spatial alignment for binding to the target enzyme, as confirmed by X-ray crystallography of abacavir-bound complexes [7].
Table 3: Molecular Features Enabling Drug Function
Structural Element | Role in Drug Design |
---|---|
Chloropyrimidine | Electrophilic site for nucleophilic substitution by cyclopropylamine |
Formamido group | Protects amine functionality during synthesis; enables purine formation |
Hydroxymethyl cyclopentene | Serves as a carbocyclic sugar mimic; enables prodrug activation |
(1R,4S) stereochemistry | Ensures correct three-dimensional orientation for target binding |
In molecular design, this intermediate exemplifies the divergent synthesis approach, where a single chiral building block generates structurally diverse therapeutic agents. Its efficacy as a synthetic hub has spurred research into analogous intermediates for other nucleoside reverse transcriptase inhibitors, though abacavir remains its primary pharmaceutical application [7]. Current investigations focus on leveraging its core structure for developing next-generation antiviral agents with improved resistance profiles.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7